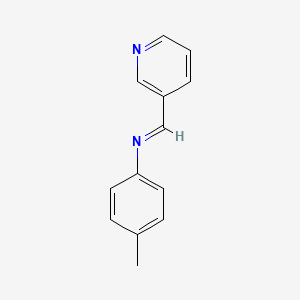
Benzenamine, 4-methyl-N-(3-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methyl-N-(3-pyridinylmethylene)-: is an organic compound with the molecular formula C₁₃H₁₂N₂. It is characterized by the presence of a benzenamine group substituted with a 4-methyl group and a 3-pyridinylmethylene group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- typically involves the condensation reaction between 4-methylbenzenamine and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between aromatic amines and biological macromolecules. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery and development.
Industry: In the industrial sector, Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The aromatic nature of the compound allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Benzenamine, 4-methyl-: Similar structure but lacks the pyridinylmethylene group.
Benzenamine, 3-methyl-: Similar structure with a methyl group at the 3-position instead of the 4-position.
Benzenamine, 4-methoxy-: Contains a methoxy group instead of a methyl group.
Uniqueness: Benzenamine, 4-methyl-N-(3-pyridinylmethylene)- is unique due to the presence of both the 4-methylbenzenamine and 3-pyridinylmethylene groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
110684-48-5 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C13H12N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-10H,1H3 |
InChI Key |
NUMMURHAJQGWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















